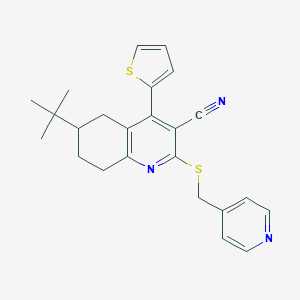

6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Beschreibung

This compound belongs to the tetrahydroquinoline carbonitrile family, characterized by a partially saturated quinoline core (5,6,7,8-tetrahydroquinoline) with a carbonitrile group at position 3. Key structural features include:

- 2-(Pyridin-4-ylmethylsulfanyl) group: Introduces a sulfur atom and a pyridine moiety, enabling π-π interactions and modulating electronic properties.

- 4-Thiophen-2-yl substituent: An electron-rich heteroaromatic ring that may influence redox behavior or binding interactions.

Eigenschaften

IUPAC Name |

6-tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3S2/c1-24(2,3)17-6-7-20-18(13-17)22(21-5-4-12-28-21)19(14-25)23(27-20)29-15-16-8-10-26-11-9-16/h4-5,8-12,17H,6-7,13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONXXPZHOVIPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=NC=C3)C#N)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common approach includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline structure.

Introduction of the Thiophenyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophene derivative is coupled with the tetrahydroquinoline intermediate.

Addition of the Pyridinylmethylsulfanyl Group: This can be introduced via a nucleophilic substitution reaction, where a pyridinylmethylsulfanyl halide reacts with the intermediate compound.

Incorporation of the Tert-butyl Group: This step might involve alkylation using a tert-butyl halide under basic conditions.

Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylsulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylsulfanyl group.

Cyclization: Intramolecular cyclization reactions can occur, potentially forming new ring structures.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Cyclization: Acid or base catalysts to facilitate ring closure.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: New heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl and thiophenyl groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural complexity and functional diversity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups can facilitate binding to active sites, while the carbonitrile group may participate in hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Carbonitrile Family

The following table highlights structural and physicochemical differences between the target compound and closely related analogues:

Substituent Effects on Physicochemical Properties

Position 2 :

- Pyridin-4-ylmethylsulfanyl (target): The pyridine ring enables π-π interactions, while the sulfanyl linker may participate in redox reactions.

- (2-Pyrrolidin-1-ylethyl)sulfanyl (): The basic pyrrolidine group enhances water solubility (cLogP ~3.1 vs. target’s ~4.2) .

- Oxo (): Introduces a hydrogen-bond acceptor, improving crystallinity (as shown by X-ray data) .

- Position 4: Thiophen-2-yl (target and ): Electron-rich sulfur atom contributes to charge-transfer interactions. Trifluoromethyl (): Electron-withdrawing effect stabilizes the quinoline core but reduces π-electron density .

Biologische Aktivität

The compound 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structural Features

The molecular formula of this compound is , featuring a tetrahydroquinoline core that is known for diverse biological activities. The presence of a tert-butyl group, a pyridine moiety linked via a methylthio group, and a thiophene ring contributes to its pharmacological potential.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Tert-butyl, pyridine, thiophene |

| Molecular Weight | 425.60 g/mol |

Anticancer Properties

Research indicates that compounds similar to 6-tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives on different cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer). The most active derivatives demonstrated IC50 values ranging from 5 µM to 20 µM against these cell lines, indicating potent anticancer activity .

The proposed mechanism for the biological activity of this compound involves the induction of oxidative stress within cancer cells leading to mitochondrial membrane depolarization and subsequent apoptosis. Additionally, it may inhibit critical pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain derivatives showed higher inhibition rates against pathogenic strains commonly associated with hospital-acquired infections.

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 6-Tert-butyl derivative | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Similar quinoline derivatives | Pseudomonas aeruginosa | 10 |

Synthesis Methods

The synthesis of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through various methods including:

- Condensation Reactions : Utilizing appropriate aldehydes and amines.

- Cyclization Techniques : Employing cyclization agents under controlled conditions.

These methods have been optimized to improve yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.